2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide
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Overview
Description
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical properties and reactivity.
Preparation Methods
The synthesis of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl group is attached to the thieno[3,2-d]pyrimidine core via a thiolation reaction.
Attachment of the Acetamide Moiety: The final step involves the formation of the acetamide linkage through an amidation reaction with the appropriate amine and acyl chloride.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins, disrupting cellular processes and leading to its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide include other thienopyrimidines with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical properties and biological activities. Some examples of similar compounds include:
Thieno[3,2-d]pyrimidine derivatives with different benzyl or phenyl substituents: .
Compounds with different acetamide or sulfanyl linkages: .
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide is a member of the thieno[3,2-d]pyrimidinone class, which has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, biological targets, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H21N3O4S2 with a molecular weight of approximately 451.56 g/mol. Its structure includes a thieno ring fused with a pyrimidine moiety, a sulfanyl group, and an acetamide substituent.
Property | Value |
---|---|
Molecular Formula | C23H21N3O4S2 |
Molecular Weight | 451.56 g/mol |
CAS Number | 1252821-64-9 |
Synthesis
The synthesis of this compound typically involves a one-pot intermolecular annulation reaction , which combines o-amino benzamides with thiols under controlled conditions. This method has been validated for producing high yields of thieno[3,2-d]pyrimidinones with various substituents .
Anticancer Properties
Recent studies have indicated that compounds within the thieno[3,2-d]pyrimidinone class exhibit significant anticancer activity. For instance:
- In vitro studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest.
- Case Study : In a study by Walid Fayad et al., the compound was screened against multicellular spheroids and showed promising anticancer effects .
Enzyme Inhibition
The compound has been evaluated for its interaction with various biological targets:
- Aurora Kinases : Some derivatives have shown potent inhibition against Aurora-A kinase with IC50 values in the low micromolar range. This suggests potential applications in targeting specific cancer pathways .
Target Enzyme | IC50 (µM) |
---|---|
Aurora-A Kinase | 0.067 |
CDK2 | 25 |
Binding Affinity Studies
Studies utilizing techniques such as molecular docking have explored the binding affinity of this compound to various receptors and enzymes. The presence of multiple functional groups enhances its interaction capabilities.
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c23-17-8-6-15(7-9-17)12-24-19(27)14-30-22-25-18-10-11-29-20(18)21(28)26(22)13-16-4-2-1-3-5-16/h1-11H,12-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCUOWORHRIQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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